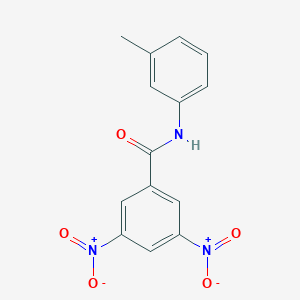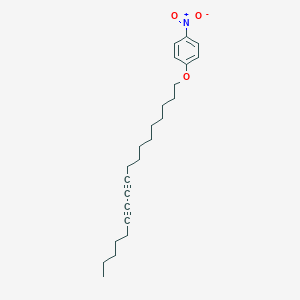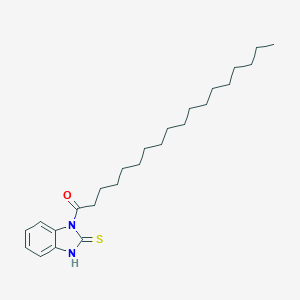
N-(3-methylphenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3,5-dinitrobenzamide, also known as MDNB or Mephendioxan, is a chemical compound that belongs to the family of benzamides. It is a yellow crystalline powder that is used in scientific research for its potential as a psychoactive drug. MDNB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
作用機序
N-(3-methylphenyl)-3,5-dinitrobenzamide is believed to act on the central nervous system by binding to serotonin and dopamine receptors. It has been found to increase the release of these neurotransmitters, leading to its stimulant and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3,5-dinitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It has also been found to increase the release of dopamine and serotonin, leading to its stimulant and hallucinogenic effects.
実験室実験の利点と制限
N-(3-methylphenyl)-3,5-dinitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a wide range of biochemical and physiological effects, making it a versatile compound for studying the central nervous system.
However, there are also limitations to the use of N-(3-methylphenyl)-3,5-dinitrobenzamide in lab experiments. It has been found to be highly toxic and potentially carcinogenic, making it dangerous to handle. It also has a short half-life, meaning that its effects are short-lived and difficult to study over long periods of time.
将来の方向性
There are several potential future directions for research on N-(3-methylphenyl)-3,5-dinitrobenzamide. One area of interest is its potential as a therapeutic drug for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the central nervous system and the effects of neurotransmitters on behavior and cognition.
Further research is also needed to better understand the mechanism of action of N-(3-methylphenyl)-3,5-dinitrobenzamide and its effects on the central nervous system. This could lead to the development of new drugs with similar effects but fewer side effects and safety concerns.
In conclusion, N-(3-methylphenyl)-3,5-dinitrobenzamide is a promising compound for scientific research due to its wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(3-methylphenyl)-3,5-dinitrobenzamide involves the reaction of 3-methylbenzoyl chloride with 3,5-dinitroaniline in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-(3-methylphenyl)-3,5-dinitrobenzamide has been studied for its potential as a psychoactive drug. It has been found to have stimulant and hallucinogenic effects, making it a promising candidate for further research in the field of neuroscience. N-(3-methylphenyl)-3,5-dinitrobenzamide has also been studied for its potential as a therapeutic drug for the treatment of depression and anxiety.
特性
IUPAC Name |
N-(3-methylphenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-9-3-2-4-11(5-9)15-14(18)10-6-12(16(19)20)8-13(7-10)17(21)22/h2-8H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSXNOWPVBPHDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(3-methylphenyl)-3,4-dihydropyrazol-5-yl]carbamothioyl]benzamide](/img/structure/B386220.png)
![2-(diphenylphosphoryl)-N'-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B386225.png)


![N,N-bis(2-hydroxyethyl)-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}imidoformamide](/img/structure/B386228.png)
![N-[3-Allyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-4-methylaniline](/img/structure/B386229.png)
![N-[2-(2-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]-N,N-dimethylamine](/img/structure/B386233.png)
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)
![Diethyl [5-(benzylamino)-2-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B386237.png)
![2-[16-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B386238.png)


![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid](/img/structure/B386242.png)
![N,N-dimethyl-N'-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]imidoformamide](/img/structure/B386243.png)